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An In-depth Technical Guide to 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Propenamide, N-[2-(4-
morpholinyl)ethyl]-, a functional monomer of significant interest to researchers in polymer
chemistry, materials science, and drug development. We will delve into its core chemical
properties, synthesis, reactivity, and applications, grounding our discussion in established
scientific principles and methodologies.

Introduction and Compound Profile

2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, also widely known as N-(2-
Morpholinoethyl)acrylamide, is a bifunctional molecule featuring a reactive acrylamide group
and a tertiary amine-containing morpholine ring. This unique structure makes it a valuable
building block for the synthesis of advanced polymers and bioconjugates. The acrylamide
moiety serves as a polymerizable unit and a Michael acceptor for covalent bond formation,
while the morpholine group imparts hydrophilicity and a pH-responsive character to the
resulting macromolecules. Its potential to improve the drug-like properties of therapeutic agents
has also garnered significant attention in medicinal chemistry.[1][2]

Physicochemical Properties
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The fundamental properties of N-(2-Morpholinoethyl)acrylamide are summarized below. This
data, compiled from authoritative chemical databases, provides the foundational knowledge
required for its effective use in experimental settings.

Property Value Source

N-(2-morpholin-4-ylethyl)prop-

IUPAC Name 5 enamide PubChem|[3]

CAS Number 13276-17-0 PubChem][3]

Molecular Formula CoH16N202 PubChem|[3]

Molecular Weight 184.24 g/mol PubChem|[3]

Melting Point 82 -86 °C (180 - 187 °F) Sigma-Aldrich

Boiling Point 125 °C (257 °F) at 33 hPa Sigma-Aldrich

LogP (Octanol/Water) -0.2t0-0.9 PubChem[3], Sigma-Aldrich
Hydrogen Bond Donors 1 PubChem][3]

Hydrogen Bond Acceptors 4 PubChem|[3]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of N-(2-Morpholinoethyl)acrylamide involves the
Schotten-Baumann reaction, specifically the acylation of N-(2-aminoethyl)morpholine with
acryloyl chloride. This method is reliable and scalable for laboratory purposes.

Causality Behind Experimental Choices:

o Low Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the highly
exothermic reaction between the amine and the acid chloride, preventing side reactions and
polymerization of the acryloyl chloride.

e Solvent: A dry, aprotic solvent like acetonitrile or dichloromethane is used to dissolve the
reactants without participating in the reaction.
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e Base: An acid scavenger, such as triethylamine or an aqueous solution of sodium hydroxide,
is crucial to neutralize the hydrochloric acid (HCI) byproduct, driving the reaction to

completion.

o Polymerization Inhibitor: A small amount of an inhibitor like hydroquinone or MEHQ is often
added to prevent the premature radical polymerization of the acrylamide product, which is

sensitive to heat, light, and impurities.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of N-(2-Morpholinoethyl)acrylamide.
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Step-by-Step Synthesis Protocol:

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel,
dissolve N-(2-aminoethyl)morpholine (1.0 eq) and a catalytic amount of a polymerization
inhibitor (e.g., hydroquinone) in dry acetonitrile.[4]

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

Addition of Acylating Agent: Add acryloyl chloride (1.0 eq) dropwise to the stirred solution
over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the
reaction goes to completion.

Neutralization: Cool the mixture again and slowly add a solution of sodium hydroxide (1.0 eq)
in water to neutralize the formed HCI and precipitate sodium chloride.[4]

Extraction: Filter off the inorganic salts. The product can then be extracted from the filtrate
using an organic solvent like dichloromethane.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Na2S0a), filter, and concentrate under reduced pressure. The crude product can be
further purified by recrystallization or column chromatography to yield the final white solid
product.

Reactivity and Chemical Behavior

The chemistry of N-(2-Morpholinoethyl)acrylamide is dominated by its acrylamide functional
group.

Michael Addition:

The a,-unsaturated carbonyl system of the acrylamide moiety makes it an excellent Michael

acceptor. It readily reacts with soft nucleophiles, particularly the thiol group of cysteine residues

in proteins.[5] This reaction, a conjugate addition, is central to its application as a covalent

inhibitor in drug discovery, forming a stable thioether bond.[6][7]
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Caption: Michael addition of a thiol to the acrylamide warhead.

Polymerization:

The vinyl group allows the monomer to undergo free-radical polymerization, forming high
molecular weight poly(N-(2-morpholinoethyl)acrylamide). The resulting polymer is typically
water-soluble and exhibits "smart" behavior, responding to changes in environmental pH and/or
temperature.[8] This property is highly valuable for creating stimuli-responsive hydrogels and
surfaces.

Applications in Research and Drug Development

The dual functionality of this monomer has led to its use in several advanced applications.

o Stimuli-Responsive Polymers: Polymers synthesized from N-(2-Morpholinoethyl)acrylamide
are pH-responsive. At low pH, the morpholine nitrogen is protonated, leading to electrostatic
repulsion and polymer chain extension, making it hydrophilic. As the pH increases, the amine
deprotonates, the polymer becomes more hydrophobic, and can undergo a phase transition.
This behavior is exploited in creating materials for controlled drug delivery, where a change
in physiological pH can trigger drug release.[3]

o Targeted Covalent Inhibitors (TCIs): In drug development, the acrylamide group serves as an
electrophilic "warhead." When incorporated into a ligand that binds selectively to a target
protein, the acrylamide can react with a nearby nucleophilic amino acid residue (commonly
cysteine) to form an irreversible covalent bond.[6] This can lead to enhanced potency and a
prolonged duration of action.[1]

e Improving Drug-Like Properties: The incorporation of an acrylamide group, along with the
morpholine moiety, has been shown to improve the physicochemical properties of drug
candidates. Specifically, it can enhance aqueous solubility and membrane permeability,
which are critical parameters for oral bioavailability and overall drug efficacy.[1][2]

Safety and Handling

Given its chemical nature as an acrylamide derivative, N-(2-Morpholinoethyl)acrylamide must
be handled with appropriate caution. The parent compound, acrylamide, is a known neurotoxin
and probable human carcinogen.[9]
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e Hazards: The compound is classified as toxic if swallowed and may cause skin irritation,
serious eye irritation, and allergic skin reactions. Due to the acrylamide functional group, it
should be treated as a potential mutagen and carcinogen.[10]

e Handling Precautions:

[e]

Always work in a well-ventilated chemical fume hood.

o

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety
glasses or goggles, and a lab coat.

o

Avoid inhalation of dust and contact with skin and eyes.

[¢]

Wash hands thoroughly after handling.
o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Spectral Data and Characterization

While specific spectra require experimental acquisition, the expected spectroscopic features
can be predicted based on the molecule's structure.

¢ 1H NMR: Key expected signals include:
o Three protons in the vinyl group region (~5.5-6.5 ppm), showing complex splitting.
o A broad singlet for the amide N-H proton.
o Multiplets corresponding to the two -CHz- groups of the ethyl bridge.

o Two distinct triplets for the -CH2- groups of the morpholine ring adjacent to the oxygen and
nitrogen atoms.

e FTIR: Characteristic absorption bands are expected for:
o N-H stretching (~3300 cm™1).

o C=O0 stretching of the amide (Amide | band) around 1650-1670 cm~1.[11]
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o N-H bending (Amide Il band) around 1610-1620 cm~1.[11]

o C=C stretching of the vinyl group (~1630 cm™1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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